molecular formula C21H22N6O2S B2704023 1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine CAS No. 1216991-83-1

1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine

Cat. No. B2704023
CAS RN: 1216991-83-1
M. Wt: 422.51
InChI Key: JDJNAAIAUDIXFN-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to 1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine has shown promising antimicrobial properties. For instance, derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine were found to exhibit significant antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, compounds containing the 1-pyridin-2-yl-piperazine moiety demonstrated antimicrobial activity against a range of bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have been synthesized and shown to inhibit bacterial biofilms effectively. These compounds displayed potent inhibitory activities against strains like E. coli, S. aureus, and S. mutans. Notably, one compound (5e) demonstrated superior biofilm inhibition compared to the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

Anticancer Evaluation

A study on polyfunctional substituted 1,3-thiazoles, which are structurally similar to the compound , revealed that certain derivatives with a piperazine substituent displayed significant anticancer activity. These compounds were tested across various cancer cell lines, including lung, kidney, and breast cancer, showing promising results (Turov, 2020).

Vasodilator Activity for Asthma

In the context of asthma, derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been synthesized and evaluated for their vasodilator activity. This research aligns with the ongoing development of Phosphodiesterase 3 inhibitors for anti-asthmatic agents, with some compounds demonstrating significant activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

properties

IUPAC Name

3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-12-6-7-15(8-13(12)2)22-21-23-20(25-30-21)19-14(3)27(26-24-19)16-9-17(28-4)11-18(10-16)29-5/h6-11H,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNAAIAUDIXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine

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